Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid
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Overview
Description
“Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid” is a chemical compound with the CAS Number: 1315369-03-9 . It has a molecular weight of 410.54 . The IUPAC name for this compound is sulfuric acid compound with N-(1-methyl-4-piperidinyl)guanidine (1:2) . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C7H16N4.H2O4S/c21-11-4-2-6(3-5-11)10-7(8)9;1-5(2,3)4/h26H,2-5H2,1H3,(H4,8,9,10);(H2,1,2,3,4) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid” is a powder that is stored at room temperature . It has a molecular weight of 410.54 .Scientific Research Applications
Superbasicity and Proton Sponge Properties
Bis(guanidines) with a bis(secododecahedrane) molecular scaffold exhibit exceptional superbasicity, akin to proton sponges. This is due to the close proximity of nitrogen lone pairs and the rigid polycyclic cage framework. Such compounds show very high basicities, both in the gas phase and in solvents like acetonitrile. The structure and properties make them significant in studying acid/base reactions and superbasic materials (Margetić et al., 2010).
Biomimetic Coordination Chemistry
Bis(guanidine) ligands have been utilized in biomimetic coordination chemistry. For example, bis(guanidine)copper(I) compounds demonstrate unique dinuclear complex formations. These complexes are important in understanding and mimicking biological processes, especially those involving metal ions (Herres‐Pawlis et al., 2005).
Catalysis in Chemical Reactions
Bis[(trifluoromethyl)sulfonyl]methyl groups, exhibiting stronger acidity than sulfuric acid in the gas phase, have shown that carbon acids like these function as novel acid catalysts. This property is significant in various synthesis and catalysis applications (Yanai, 2015).
Synthesis of Highly Nitrogenous Heterocycles
Guanidines are used in condensation reactions with bis-electrophiles to produce novel fused bi-pyrimidine, pyrimido-aminotriazine, and pyrimido-sulfonamide scaffolds. These heterocycles are valuable for the discovery of new biological modulators (Arnold et al., 2013).
Antimicrobial Activities
Bis(guanidine) compounds like 1,3-bis-(substitutedthioamido)guanidines have been synthesized and studied for their antimicrobial activities. This research is pivotal in the development of new drugs with effective antimicrobial properties (Waghmare et al., 2006).
Guanidine Synthesis and Functionalization
Efficient methods for converting isothioureas into guanidines under mild acidic conditions have been developed. These methods are applicable to various amines and are important in synthesizing a wide range of guanidine derivatives (Takeuchi et al., 2016).
Safety And Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)guanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H16N4.H2O4S/c2*1-11-4-2-6(3-5-11)10-7(8)9;1-5(2,3)4/h2*6H,2-5H2,1H3,(H4,8,9,10);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGCNEOEYURUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N=C(N)N.CN1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid |
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